Myeloperoxidase (MPO) Inhibitory Potency: A 72 nM IC₅₀ Value Differentiates 3'-Methoxybiphenyl-3-ylamine from Clinically Advanced MPO Inhibitors
3'-Methoxybiphenyl-3-ylamine hydrochloride inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 72 nM, as determined in an aminophenyl fluorescein-based assay in the presence of 120 mM NaCl after 10 min incubation [1]. This potency is superior to the clinically investigated MPO inhibitor verdiperstat (AZD3241), which exhibits an IC₅₀ of 630 nM under comparable enzymatic conditions [2]. However, the compound is less potent than the research tool MPO-IN-28 (IC₅₀ = 44 nM), positioning it as a mid-nanomolar inhibitor with a balanced potency profile suitable for early-stage target validation studies .
| Evidence Dimension | MPO enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 72 nM |
| Comparator Or Baseline | Verdiperstat (AZD3241): 630 nM; MPO-IN-28: 44 nM |
| Quantified Difference | 8.75-fold more potent than verdiperstat; 1.64-fold less potent than MPO-IN-28 |
| Conditions | Recombinant human MPO; aminophenyl fluorescein assay; 120 mM NaCl; 10 min incubation |
Why This Matters
The 72 nM IC₅₀ value confirms that this compound is a credible MPO inhibitor for use in biochemical assays, offering a potency advantage over a clinically tested candidate while avoiding the ultra-high potency that may limit mechanistic dissection.
- [1] BindingDB. BDBM50554045 (CHEMBL4800005): 3'-Methoxybiphenyl-3-ylamine hydrochloride – MPO IC₅₀ 72 nM. View Source
- [2] MedChemExpress. Verdiperstat (AZD3241) – MPO inhibitor IC₅₀ 630 nM. View Source
